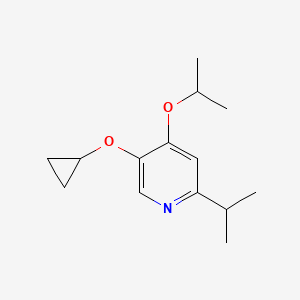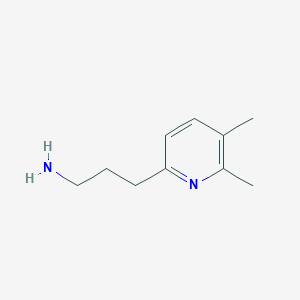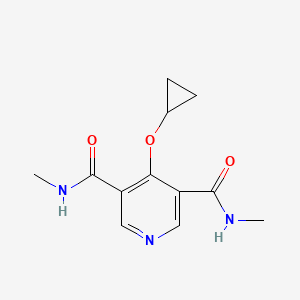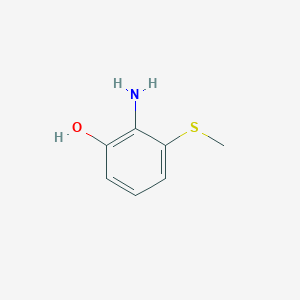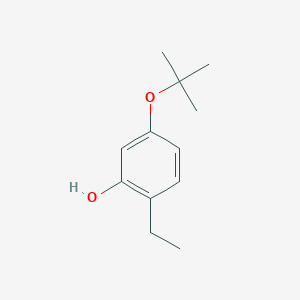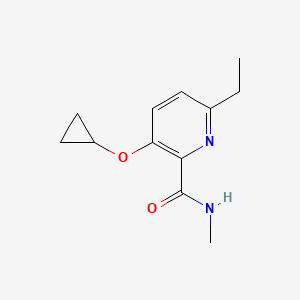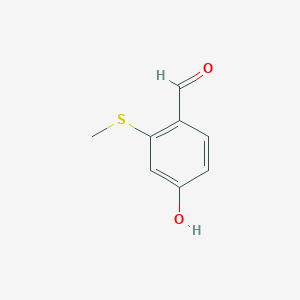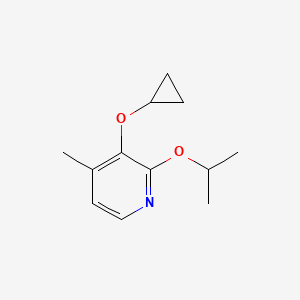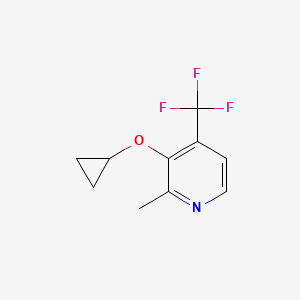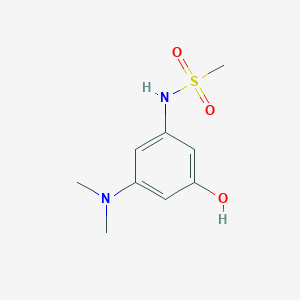
3-(Aminomethyl)-4-isopropylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(AMINOMETHYL)-4-(PROPAN-2-YL)PHENOL is an organic compound with a phenolic structure It is characterized by the presence of an aminomethyl group and a propan-2-yl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(AMINOMETHYL)-4-(PROPAN-2-YL)PHENOL typically involves the alkylation of a phenol derivative with an appropriate aminomethylating agent. One common method is the Mannich reaction, where a phenol reacts with formaldehyde and a secondary amine under acidic conditions to form the aminomethylated product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(AMINOMETHYL)-4-(PROPAN-2-YL)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenols.
Wissenschaftliche Forschungsanwendungen
3-(AMINOMETHYL)-4-(PROPAN-2-YL)PHENOL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(AMINOMETHYL)-4-(PROPAN-2-YL)PHENOL involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the aminomethyl group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(AMINOMETHYL)PHENOL: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.
3-(AMINOMETHYL)PHENOL: Similar structure but without the propan-2-yl group, leading to different chemical properties.
4-(PROPAN-2-YL)PHENOL: Contains the propan-2-yl group but lacks the aminomethyl group, resulting in different applications and reactivity.
Uniqueness
3-(AMINOMETHYL)-4-(PROPAN-2-YL)PHENOL is unique due to the presence of both the aminomethyl and propan-2-yl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity patterns not observed in similar compounds.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
3-(aminomethyl)-4-propan-2-ylphenol |
InChI |
InChI=1S/C10H15NO/c1-7(2)10-4-3-9(12)5-8(10)6-11/h3-5,7,12H,6,11H2,1-2H3 |
InChI-Schlüssel |
OURGSNFTPASGIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=C(C=C1)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


